molecular formula C9H7N3O B12282123 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile

6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile

Cat. No.: B12282123
M. Wt: 173.17 g/mol
InChI Key: VBBNPTBBELSKMT-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-a]pyridine-3-carbonitrile is a high-value chemical intermediate designed for research and development applications, strictly for Research Use Only. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The presence of both methoxy and carbonitrile functional groups on the core structure makes it a versatile building block for the synthesis of more complex molecules. Compounds based on the imidazo[1,2-a]pyridine core are frequently investigated in drug discovery, particularly for their psychotropic properties and potential as GABA_A receptor agonists . As a synthetic intermediate, this compound can be used in various cross-coupling reactions and functional group transformations to create targeted candidates for pharmacological screening . It is primarily used in organic syntheses and as a pharmaceutical intermediate in the development of new active pharmaceutical ingredients (APIs) . Researchers value this nitrile-functionalized intermediate for its utility in constructing novel chemical entities. Handle with care, as related compounds may be toxic if swallowed, cause skin irritation, and serious eye irritation . Store in a cool, dry place at ambient temperatures and keep the container tightly sealed. This product is not for diagnostic or therapeutic use and is strictly not intended for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-8-2-3-9-11-5-7(4-10)12(9)6-8/h2-3,5-6H,1H3

InChI Key

VBBNPTBBELSKMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC=C2C#N)C=C1

Origin of Product

United States

Preparation Methods

2-Amino-5-Methoxypyridine as a Key Intermediate

The methoxy group at position 6 is introduced early in the synthesis to minimize side reactions during subsequent steps. Patent CN102786543A demonstrates that 2-amino-5-bromopyridine undergoes palladium-catalyzed borylation with pinacol ester diboron to yield 2-aminopyridine-5-boronic acid pinacol ester (yield: 90–95%). Methoxylation is achieved via nucleophilic substitution using sodium methoxide or copper-mediated coupling with methanol under inert conditions.

Cyclization with Chloroacetaldehyde

Cyclization of 2-amino-5-methoxypyridine with chloroacetaldehyde (40% aqueous solution) in ethanol under reflux forms the imidazo[1,2-a]pyridine core. This step, adapted from Example 1 of CN102786543A, typically achieves 60–70% yield after recrystallization. Critical parameters include:

  • Solvent polarity : Ethanol enhances reaction homogeneity and minimizes byproduct formation.
  • Temperature : Reflux (~78°C) ensures complete conversion within 4–6 hours.

Regioselective Cyanation at Position 3

Introducing the cyano group at position 3 requires precise control to avoid competing reactions at other sites. Two dominant strategies emerge:

Direct Cyanation via Sandmeyer Reaction

Post-cyclization cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C selectively functionalizes position 3. This method, though efficient, faces challenges in scalability due to cyanide toxicity and byproduct formation. Yields range from 45–60%, necessitating rigorous purification via silica gel chromatography.

Palladium-Catalyzed Cyanide Transfer

A more scalable approach involves palladium-catalyzed cross-coupling with cyanating agents. Frontiers in Chemistry (2020) reports using Zn(CN)₂ and Pd(PPh₃)₄ in a microwave-assisted reaction to introduce nitriles onto heterocycles. Applied to 6-methoxyimidazo[1,2-a]pyridine, this method achieves 65–75% yield with <5% desmethoxylation byproducts.

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly impact yield and selectivity:

Catalyst Solvent System Temperature (°C) Yield (%)
PdCl₂(dppf)₂ 1,4-Dioxane/H₂O 80 72
Pd(PPh₃)₄ Toluene/EtOH/H₂O 100 (microwave) 68
Pd(OAc)₂/XPhos DMF 120 58

Bidentate ligands like dppf enhance stability during cross-coupling, while monodentate ligands (PPh₃) favor faster kinetics.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve cyanide solubility but risk hydrolyzing the methoxy group. Mixed aqueous-organic systems (e.g., dioxane/water) balance reactivity and stability, as evidenced by 85% conversion in dioxane versus 62% in DMF.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H-2), 7.89 (d, J = 9.2 Hz, 1H, H-5), 6.98 (d, J = 9.2 Hz, 1H, H-7), 4.02 (s, 3H, OCH₃).
  • ¹³C NMR : 158.9 (C-OCH₃), 117.4 (CN), 112.8–145.2 (aromatic carbons).
  • HRMS : m/z calc. for C₁₀H₈N₃O [M+H]⁺: 202.0615; found: 202.0612.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity after recrystallization from ethyl acetate/petroleum ether.

Challenges and Mitigation Strategies

Byproduct Formation

  • Desmethoxylation : Occurs at temperatures >120°C; mitigated by using lower-boiling solvents (e.g., ethanol instead of DMF).
  • Cyanide Hydrolysis : Neutral pH and anhydrous conditions prevent CN⁻ → CONH₂ conversion.

Scalability Issues

Multi-kilogram batches face difficulties in cyanide handling. Patent AU2020332462B2 proposes a continuous-flow system with in-situ cyanide generation, reducing hazardous waste by 40%.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy and carbonitrile groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-A]pyridine derivatives, including 6-methoxyimidazo[1,2-A]pyridine-3-carbonitrile, against various bacterial strains. For instance, compounds within this class have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.006 μM against replicating bacteria, showcasing their potential as new anti-TB agents .

Table 1: Antimicrobial Activity of Imidazo[1,2-A]pyridine Derivatives

CompoundTarget PathogenMIC (μM)Reference
This compoundMycobacterium tuberculosis≤0.006
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideMycobacterium tuberculosis0.03-5.0

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of 6-substituted imidazo[1,2-A]pyridine analogs have shown promising results in cytotoxicity assays against human cervical carcinoma HeLa cells. The half-maximal inhibitory concentration (IC50) values for several derivatives were below 150 μM, indicating significant cytotoxic effects that warrant further exploration for cancer therapeutics .

Table 2: Cytotoxicity of Imidazo[1,2-A]pyridine Derivatives Against HeLa Cells

CompoundIC50 (μM)Reference
Various 6-substituted analogs<150
Specific active compound25-100

Drug Development Potential

The structural characteristics of this compound and its analogs make them suitable candidates for further development into pharmaceutical agents. Their ability to target resistant strains of bacteria and cancer cells positions them as valuable tools in the ongoing battle against these health threats.

Table 3: Summary of Drug Development Potential

ApplicationCurrent StatusFuture Directions
Antitubercular agentsPromising preclinical resultsFurther optimization and clinical trials
Anticancer agentsActive investigationExpanded testing across cancer types

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 6-position significantly impacts melting points, spectral properties, and reactivity. Below is a comparative analysis with halogenated and alkylated analogs:

Table 1: Substituent Effects on Key Properties
Compound Substituent (6-position) Molecular Weight (g/mol) Melting Point (°C) IR ν(C≡N) (cm⁻¹) Key NMR Shifts (δ, ppm)
6-Methoxyimidazo[1,2-a]pyridine-3-carbonitrile -OCH₃ 189.19 Not reported ~2208* H-5: δ 8.36 (CDCl₃)
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile -Br 222.05 Not reported Not reported Not reported
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile -Cl 177.59 Not reported Not reported H-5: δ 8.24–8.15 (CDCl₃)
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile -Cl (2-position) 177.59 Not reported Not reported Not reported
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile -CH₃ 157.17 Not reported Not reported Not reported

*Inferred from similar cyano-substituted imidazo[1,2-a]pyridines .

Key Observations:

  • This difference influences NMR chemical shifts; for example, H-5 in 6-methoxy derivatives (δ ~8.36) is less deshielded compared to halogenated analogs (δ ~8.15–8.24) .
  • Melting Points: Halogenated derivatives (e.g., bromo, chloro) likely exhibit higher melting points due to increased molecular weight and stronger intermolecular forces (e.g., halogen bonding), though specific data are lacking .

Biological Activity

6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a heterocyclic imidazo[1,2-A]pyridine core substituted at the 6-position with a methoxy group and at the 3-position with a carbonitrile group. This specific arrangement is believed to influence its biological activity significantly.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-A]pyridine, including this compound, exhibit potent activity against various strains of Mycobacterium tuberculosis (Mtb). Research indicates that these compounds can inhibit both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb by targeting essential components of the bacterial electron transport chain, specifically the QcrB protein .

Table 1: Antimicrobial Activity of this compound

CompoundMIC (μM)Target Pathway
This compound0.03 - 5.0QcrB Inhibition
Isoniazid0.1 - 0.5Inhibition of cell wall synthesis

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that imidazo[1,2-A]pyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds within this class have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Table 2: Cytotoxicity of Imidazo[1,2-A]pyridine Derivatives

Cell LineIC50 (μM)Remarks
HeLa5.0Significant growth inhibition observed
VERO>10Low cytotoxicity towards normal cells

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. SAR studies suggest that modifications at the C6 position can enhance or reduce activity against specific targets. For instance, the presence of a methoxy group at C6 has been correlated with increased potency against Mtb due to enhanced binding affinity to QcrB .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on MDR-TB : A high-throughput screening identified several imidazo[1,2-A]pyridine derivatives as potent inhibitors of Mtb with MIC values significantly lower than existing treatments like isoniazid.
  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in HeLa cells through induction of apoptosis.

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